1,3-dimethyl-1H-indazol-6-ol
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Overview
Description
1,3-dimethyl-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of particular interest due to its potential applications in medicinal chemistry, especially as a scaffold for drug development. The presence of the hydroxyl group at the 6-position and the methyl groups at the 1 and 3 positions contribute to its unique chemical properties and biological activities.
Mechanism of Action
- It’s worth noting that indazole derivatives, including 1,3-dimethyl-1H-indazol-6-ol, exhibit a wide range of activities, such as anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, and antiprotozoal effects .
- For example, some indazole derivatives inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammation .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
1,3-dimethyl-1H-indazol-6-ol may interact with various enzymes and proteins in biochemical reactions. For instance, certain indazole derivatives have been found to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in the immune response
Cellular Effects
Some indazole derivatives have shown anti-proliferative activity in human colorectal cancer cells (HCT116) and suppressed the IDO1 protein expression
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. Some indazole derivatives have been found to inhibit the enzyme IDO1, which could potentially influence cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-indazol-6-ol can be achieved through various methods, including:
Cyclization Reactions: One common method involves the cyclization of 2-aminobenzyl alcohol derivatives with appropriate reagents under acidic or basic conditions. For example, the reaction of 2-aminobenzyl alcohol with formic acid and formaldehyde can yield the desired indazole compound.
Transition Metal-Catalyzed Reactions: Transition metal catalysts, such as copper or palladium, can facilitate the formation of the indazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The methyl groups at the 1 and 3 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of hydrogenated indazole derivatives.
Substitution: Formation of various substituted indazole derivatives with different functional groups.
Scientific Research Applications
1,3-dimethyl-1H-indazol-6-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immune response modulation.
Chemical Biology: It is employed in the design of molecular probes for studying biological pathways and interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Comparison with Similar Compounds
1,3-dimethyl-1H-indazol-6-ol can be compared with other indazole derivatives, such as:
1H-indazole: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.
2H-indazole: A tautomeric form with different stability and reactivity.
1,2-dimethyl-1H-indazole: Similar but with methyl groups at different positions, leading to variations in activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1416712-54-3 |
---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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